12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene
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Overview
Description
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique fusion of thiazole, triazine, and indole rings, which endows it with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H[1,2,4]thiazino[5,6-b]indoles with bromine and iodine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole involves interaction with various molecular targets and pathways. The thiazole ring is known for its ability to undergo electrophilic and nucleophilic substitutions, which can modulate biological activity. The indole moiety is crucial for binding to specific receptors and enzymes, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
[1,3]Thiazino[3’,2’2,3][1,2,4]triazino[5,6-b]indolium halides: These compounds share a similar core structure but differ in their substituents and halide components.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds exhibit similar biological activities but have different structural frameworks.
Uniqueness
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole is unique due to its specific fusion of thiazole, triazine, and indole rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H14N4S |
---|---|
Molecular Weight |
378.5g/mol |
IUPAC Name |
12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene |
InChI |
InChI=1S/C23H14N4S/c1-3-9-15(10-4-1)20-21(16-11-5-2-6-12-16)28-23-25-19-17-13-7-8-14-18(17)24-22(19)26-27(20)23/h1-14H |
InChI Key |
FBVNRGZQEFJEAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC3=NC4=C5C=CC=CC5=NC4=NN23)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=NC4=C5C=CC=CC5=NC4=NN23)C6=CC=CC=C6 |
Origin of Product |
United States |
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